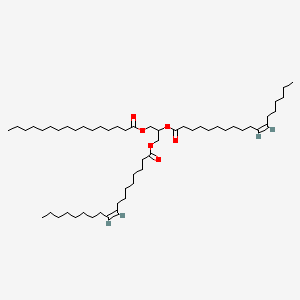
1-Palmitoyl-2-11(Z)-Octadecenoyl-3-Oleoyl-rac-glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Palmitoyl-2-11(Z)-Octadecenoyl-3-Oleoyl-rac-glycerol is a useful research compound. Its molecular formula is C55H102O6 and its molecular weight is 859.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Palmitoyl-2-11(Z)-Octadecenoyl-3-Oleoyl-rac-glycerol, a complex glycerolipid, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and implications in various biological contexts.
Chemical Structure and Properties
The compound is characterized by its unique acyl chain composition:
- Palmitoyl (C16:0) at the sn-1 position
- 11(Z)-Octadecenoyl (C18:1) at the sn-2 position
- Oleoyl (C18:1) at the sn-3 position
This specific arrangement contributes to its functional properties, influencing membrane fluidity and interactions with cellular components.
Research indicates that this compound exerts several biological effects through various mechanisms:
-
Modulation of Inflammatory Responses :
- The compound has been shown to influence the activity of Toll-like receptors (TLRs), particularly TLR4, which plays a critical role in immune responses. It enhances the endocytosis/exocytosis cycle of TLR4, leading to improved clearance of inflammatory stimuli such as lipopolysaccharides (LPS) .
- In a study involving acute lung injury models, treatment with this glycerolipid reduced neutrophil infiltration and inflammatory cytokine production, suggesting a potential therapeutic role in managing inflammation .
-
Neutrophil Migration :
- The compound significantly impacts neutrophil behavior by modulating chemokine expression. It reduces levels of macrophage inflammatory protein (MIP)-2, a key chemokine that drives neutrophil migration . This modulation may be beneficial in conditions characterized by excessive neutrophil activity, such as autoimmune diseases or infections.
-
Cytokine Regulation :
- This compound influences cytokine profiles in various models. For instance, it has been observed to lower interleukin (IL)-4 and IL-6 levels while maintaining interferon (IFN)-γ levels during immune challenges . This selective modulation can help balance pro-inflammatory and anti-inflammatory responses.
Therapeutic Applications
The biological activities of this compound suggest several potential therapeutic applications:
- Acute Lung Injury : Its ability to reduce neutrophil infiltration and inflammatory cytokines positions it as a candidate for treating acute lung injury and other respiratory conditions .
- Autoimmune Disorders : By modulating inflammatory responses and cytokine levels, this compound could be explored for its efficacy in autoimmune diseases where excessive inflammation is detrimental.
Case Study 1: Acute Lung Injury Model
In a controlled study using mice subjected to LPS-induced acute lung injury, administration of this compound resulted in:
- Decreased neutrophil counts in bronchoalveolar lavage fluid.
- Reduced pulmonary edema and improved lung function markers.
These findings highlight its potential as a therapeutic agent in respiratory conditions.
Case Study 2: Immunomodulatory Effects
A separate study evaluated the immunomodulatory effects of this glycerolipid on cytokine secretion during concanavalin A-induced hepatitis. Results indicated:
- Significant reduction in IL-4 and CXCL2 levels.
- Histological analysis showed decreased liver necrosis and leukocyte infiltration.
This suggests its role in mitigating immune-mediated liver injuries .
Data Tables
特性
分子式 |
C55H102O6 |
|---|---|
分子量 |
859.4 g/mol |
IUPAC名 |
[3-hexadecanoyloxy-2-[(Z)-octadec-11-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h20,23,25,27,52H,4-19,21-22,24,26,28-51H2,1-3H3/b23-20-,27-25- |
InChIキー |
BUBKDTQRUWZQHX-NJDMNPJTSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCC/C=C\CCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCC=CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















